Bapps

Biotinylation Protein Purification Affinity Chromatography

Select BAPPS to overcome the limitations of permanent biotinylation. Its cleavable connector arm enables mild, non-denaturing elution (1 M hydroxylamine, pH 7.0) to recover native, unmodified proteins after streptavidin capture. This is critical for downstream mass spectrometry, enzymatic assays, and tandem affinity purification (TAP) where biological activity must be preserved. For receptor trafficking studies, it allows discrimination between surface and internalized protein pools. Choose BAPPS for workflows where a permanent biotin tag would compromise data quality.

Molecular Formula C29H38N4O8S
Molecular Weight 602.7 g/mol
CAS No. 83592-07-8
Cat. No. B1221636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBapps
CAS83592-07-8
Synonyms3-(4-biotinoyl-6-aminocaproyloxy)phenylpropionic acid N-hydroxysuccinimide ester
BAPPS
Molecular FormulaC29H38N4O8S
Molecular Weight602.7 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
InChIInChI=1S/C29H38N4O8S/c34-23(7-4-3-6-22-28-21(18-42-22)31-29(39)32-28)30-17-5-1-2-8-26(37)40-20-12-9-19(10-13-20)11-16-27(38)41-33-24(35)14-15-25(33)36/h9-10,12-13,21-22,28H,1-8,11,14-18H2,(H,30,34)(H2,31,32,39)/t21-,22-,28-/m0/s1
InChIKeyAPEMUHZPMLSNQK-VPYPWEPUSA-N
Commercial & Availability
Standard Pack Sizes1 milligram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAPPS (CAS 83592-07-8): A Cleavable Biotinylation Reagent for Protein Labeling and Affinity Purification


BAPPS (CAS 83592-07-8), chemically designated as 3-(4-biotinoyl-6-aminocaproyloxy)phenylpropionic acid N-hydroxysuccinimide ester, is a specialized biotinylation reagent designed for covalent attachment of biotin to proteins and other amine-containing biomolecules [1]. This compound belongs to the class of amine-reactive biotinylation reagents and is distinguished by the incorporation of a cleavable connector arm, which facilitates the reversible attachment of biotin [2]. This feature is critical for applications requiring the recovery of native, unmodified target proteins after affinity capture.

Why Simple Biotin-NHS Esters Cannot Substitute for BAPPS in Reversible Labeling Workflows


Standard amine-reactive biotinylation reagents, such as NHS-Biotin or Sulfo-NHS-Biotin, create a permanent, non-cleavable bond between the biotin moiety and the target protein [1]. While effective for many detection and immobilization applications, this permanence is a significant limitation in workflows where the target protein must be recovered in its native, unmodified state for downstream analysis (e.g., mass spectrometry, enzymatic assays) [1]. BAPPS addresses this critical gap by providing a cleavable connector arm, enabling the specific release of the labeled protein after avidin/streptavidin capture [2]. The following quantitative evidence details the specific performance attributes that justify the selection of BAPPS over non-cleavable alternatives in these specialized applications.

Quantitative Differentiation of BAPPS: A Comparative Evidence Guide for Scientific Selection


Cleavable vs. Non-Cleavable: BAPPS Enables Native Protein Recovery Not Possible with NHS-Biotin

The primary differentiator of BAPPS is its cleavable connector arm. Unlike non-cleavable NHS-biotin esters which permanently attach biotin, BAPPS incorporates a phenyl ester bond that can be specifically cleaved under mild, non-denaturing conditions [1]. The original study demonstrated that after biotinylation with BAPPS (referred to as BPE) and capture on immobilized avidin, the labeled protein (insulin) could be released in its native form by treatment with 1 M hydroxylamine at pH 7 for 1 hour at room temperature [2]. This cleavage regenerates the unmodified protein, a feat unattainable with standard NHS-biotin.

Biotinylation Protein Purification Affinity Chromatography

Spacer Arm Length: BAPPS Provides Extended Reach to Mitigate Steric Hindrance

The 6-aminocaproyl spacer arm in BAPPS is a key structural feature that enhances its performance compared to biotinylation reagents lacking a spacer [1]. This extended linker reduces steric hindrance, improving the accessibility of the biotin moiety for subsequent binding to avidin or streptavidin [1]. While direct head-to-head quantitative data for BAPPS is not available in the identified sources, the class of reagents with similar 6-aminocaproyl spacers has been shown to provide superior labeling efficiency compared to reagents with no or very short spacers .

Biotinylation Steric Hindrance Protein Labeling

Amine-Reactive NHS Ester Chemistry: BAPPS Offers Established and Predictable Conjugation

BAPPS utilizes an N-hydroxysuccinimide (NHS) ester to react with primary amines on proteins (lysine residues and N-termini) at physiological pH (7.0-9.0), forming a stable amide bond [1]. This is the same well-characterized chemistry used by the most common biotinylation reagents . The reliability and predictability of NHS ester chemistry ensure consistent and efficient labeling, making BAPPS a drop-in replacement for other amine-reactive biotinylation reagents in established protocols where cleavability is the key differentiator.

Bioconjugation NHS Ester Protein Modification

High-Value Applications for BAPPS (CAS 83592-07-8) in Protein Research


Native Protein Purification for Functional and Structural Studies

In applications where the biological activity or native structure of a protein must be preserved, BAPPS is the reagent of choice. The protein is first labeled with BAPPS, captured on a streptavidin resin, and then specifically eluted under mild, non-denaturing conditions (1 M hydroxylamine, pH 7.0) [1]. This process yields the target protein in its native state, free from the biotin tag and without the harsh elution conditions (e.g., low pH, denaturants) required for non-cleavable systems [2].

Mass Spectrometry Sample Preparation: Reducing Complexity by Removing the Affinity Tag

The presence of a biotin tag can complicate mass spectrometry (MS) analysis by adding mass and creating fragment ions. BAPPS addresses this by enabling the removal of the biotin moiety prior to MS analysis [1]. After affinity purification, the target protein is cleaved from the biotin tag and analyzed, resulting in cleaner spectra and more confident protein identification [1].

Reversible Cell Surface Labeling for Tracking and Internalization Studies

For studying receptor trafficking and internalization, BAPPS can be used to label cell surface proteins [1]. The cleavable bond allows researchers to specifically remove biotin from proteins that remain on the cell surface at a given time point, thereby distinguishing between surface and internalized pools of a target protein. This provides a dynamic view of cellular processes that is not possible with permanently labeling reagents [2].

Tandem Affinity Purification (TAP) Workflows with a Cleavable Biotin Tag

BAPPS is an ideal component for TAP strategies. A protein complex can be first purified using the biotin-streptavidin interaction. Following elution via the cleavable linker in BAPPS, the complex can be subjected to a second, orthogonal affinity purification step (e.g., via a His-tag or antibody) to achieve higher purity or to isolate specific subcomplexes [1]. The mild cleavage step preserves complex integrity for the second purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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